N-(2,4-dimethylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide
Description
N-(2,4-Dimethylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a synthetic small molecule featuring an imidazo[2,1-b]thiazole core substituted with a phenyl group at position 6 and an acetamide moiety at position 2. The acetamide nitrogen is further modified with a 2,4-dimethylphenyl group.
The imidazo[2,1-b]thiazole scaffold is recognized for its ability to interact with biological targets such as kinases (e.g., VEGFR2) and disrupt cancer cell proliferation . The compound’s design likely stems from structure-activity relationship (SAR) optimization, where substituents on the phenyl and pyridinyl/arylacetamide groups are varied to enhance potency and selectivity.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-14-8-9-18(15(2)10-14)22-20(25)11-17-13-26-21-23-19(12-24(17)21)16-6-4-3-5-7-16/h3-10,12-13H,11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOGUITXQXWHHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[2,1-b][1,3]thiazole ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenyl halides and a suitable base.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached via a coupling reaction, typically using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like phenyl halides and bases such as sodium hydroxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial potential of compounds with thiazole and imidazole scaffolds. N-(2,4-dimethylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide has been evaluated for its efficacy against various bacterial strains.
Case Study: Antibacterial Efficacy
A study assessed the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentration (MIC) values lower than those of traditional antibiotics like linezolid. This suggests a potential role for this compound in treating infections caused by resistant bacteria .
Anticancer Applications
The anticancer properties of this compound have been explored in various studies. Its structural features contribute to its ability to inhibit cancer cell proliferation.
Case Study: Cytotoxic Effects
In a comparative study evaluating the cytotoxic effects of various derivatives on human cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. Specifically, it exhibited significant activity against breast cancer cell lines (MCF7) and hepatocellular carcinoma cell lines (HepG2). The results indicated that compounds with similar scaffolds could be optimized for enhanced cytotoxicity through structural modifications .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of this compound with target proteins. These studies provide insights into the compound's mechanism of action and potential targets in cancer therapy.
Insights from Molecular Docking
Docking simulations revealed that the compound binds effectively to key receptors involved in cancer progression and microbial resistance. The binding affinities suggest that modifications to the chemical structure could enhance its therapeutic efficacy .
Summary of Findings
| Application | Activity | Target Organism/Cell Line | Key Findings |
|---|---|---|---|
| Antimicrobial | Significant activity | MRSA | Lower MIC values than linezolid |
| Anticancer | Cytotoxicity | MCF7, HepG2 | Reduction in cell viability at >10 µM |
| Molecular Docking | Binding interactions | Various receptors | Insights into mechanism of action and potential targets |
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Features of Selected Analogs
*Data inferred from structural similarity to 5l.
Role of the Phenyl Substituent (R1)
- Electron-withdrawing groups (e.g., Cl) : Compound 5l (4-chlorophenyl) demonstrated superior potency (IC50 = 1.4 μM against MDA-MB-231) compared to the unsubstituted phenyl analog 5a (IC50 = 5.2 μM for sorafenib control) . Chlorine likely enhances target binding via hydrophobic interactions.
- Electron-donating groups (e.g., OCH3) : Compound 5h (4-methoxyphenyl) showed moderate activity, suggesting that polar groups may reduce cell permeability .
Impact of Acetamide Substituents (R2)
- Pyridinyl derivatives: Compound 5d (6-chloropyridin-3-yl) exhibited moderate cytotoxicity, while 5a (morpholinopyridinyl) showed weak VEGFR2 inhibition, indicating that bulky substituents may hinder binding .
- Piperazinyl modifications : Introducing a 4-methoxybenzyl-piperazinyl group (5l) significantly improved potency, likely due to enhanced solubility and kinase affinity .
- 2,4-Dimethylphenyl group (Target Compound) : The methyl groups may increase lipophilicity and metabolic stability compared to pyridinyl analogs, though this could reduce water solubility.
Selectivity Profiles
Biological Activity
N-(2,4-dimethylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Structural Overview
The compound features a dimethylphenyl group , an imidazo[2,1-b][1,3]thiazole ring , and an acetamide moiety . The molecular formula is , with a molecular weight of 363.4 g/mol. Its structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C21H19N3OS |
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | N-(2,4-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |
| CAS Number | 897460-12-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the imidazo[2,1-b][1,3]thiazole core through condensation reactions and subsequent introduction of the dimethylphenyl group via nucleophilic substitution.
Anticancer Properties
Research indicates that compounds containing the imidazo[2,1-b][1,3]thiazole scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Case Study : A series of imidazo[2,1-b][1,3]thiazole derivatives demonstrated IC50 values in the submicromolar range against human cervix carcinoma (HeLa) and murine leukemia (L1210) cells. Compounds with similar structures to this compound showed promising cytotoxic effects with GI50 values ranging from 1.4 to 4.2 µM against the NCI-60 cell panel .
Antimicrobial Activity
The thiazole ring present in this compound is known for its broad-spectrum antimicrobial properties:
- Antibacterial Activity : Studies have shown that thiazole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of a hydrophobic moiety enhances this activity .
- Antifungal Activity : Certain derivatives have also displayed efficacy against drug-resistant fungal strains like Candida auris, indicating potential for development as antifungal agents .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The imidazo[2,1-b][1,3]thiazole component may inhibit specific kinases or proteases involved in cell proliferation pathways.
- Modulation of Signaling Pathways : By interacting with various receptors and enzymes, this compound can modulate signaling pathways that lead to apoptosis in cancer cells or disrupt microbial metabolism.
Data Summary
| Biological Activity | Target Organism/Cell Line | IC50/GI50 Values |
|---|---|---|
| Antiproliferative | HeLa (human cervix carcinoma) | < 0.86 µM |
| Antibacterial | Staphylococcus aureus | MIC 0.7–190.2 μg/mL |
| Antifungal | Candida auris | MIC > fluconazole |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(2,4-dimethylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide to improve yields?
- Methodology :
- Use a two-step procedure: First, synthesize the imidazo[2,1-b]thiazole core via cyclization of 2-azidoacetamide intermediates with appropriate thiols or halides under reflux conditions (toluene:water, 8:2, 5–7 hours). Second, introduce the 2,4-dimethylphenyl group via nucleophilic substitution or coupling reactions .
- Monitor reaction progress with TLC (hexane:ethyl acetate, 9:1) and purify intermediates via crystallization (ethanol) or column chromatography .
- Optimize substituent positions using computational tools (e.g., docking studies) to predict steric and electronic effects on reactivity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR spectroscopy : Confirm regiochemistry of the imidazo[2,1-b]thiazole core and substituent integration (e.g., ¹H-NMR for aromatic protons, ¹³C-NMR for carbonyl groups) .
- Mass spectrometry : Verify molecular weight (e.g., FAB-MS for [M+1]+ peaks) and fragmentation patterns .
- X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects, as demonstrated for related imidazo[2,1-b]thiazole derivatives .
- Elemental analysis : Validate purity by comparing calculated vs. experimental C/H/N/O percentages (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl or acetamide groups) influence cytotoxic activity against cancer cell lines?
- Methodology :
- Design derivatives with substituents varying in polarity (e.g., 4-chloro, 4-methoxy) and test cytotoxicity against MDA-MB-231 and HepG2 cells. Compare IC₅₀ values to identify selectivity trends (e.g., 5l: IC₅₀ = 1.4 μM for MDA-MB-231 vs. 22.6 μM for HepG2) .
- Corrogate activity with kinase inhibition assays (e.g., VEGFR2 inhibition at 20 μM) to link structural features to mechanistic pathways .
- Use molecular docking (e.g., AutoDock Vina) to model interactions between substituents and target proteins, prioritizing hydrophobic or hydrogen-bonding residues .
Q. What experimental strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models?
- Methodology :
- Metabolic stability assays : Test hepatic microsomal stability (human/rat) to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) that reduce in vivo efficacy .
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models to adjust dosing regimens .
- 3D tumor spheroids : Compare 2D monolayer (e.g., IC₅₀ = 1.4 μM) vs. 3D spheroid models to assess penetration and hypoxia-related resistance .
Q. How can researchers identify off-target effects or synergistic partners for this compound?
- Methodology :
- Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to detect off-target inhibition (e.g., FLT3, PDGFR) .
- Combinatorial screening : Pair with standard chemotherapeutics (e.g., sorafenib) in checkerboard assays to calculate combination indices (CI < 1 indicates synergy) .
- CRISPR-Cas9 gene editing : Knock out suspected off-target genes (e.g., VEGFR2) in cell lines to validate mechanism-specific cytotoxicity .
Key Research Gaps
- Limited data on in vivo toxicity profiles and blood-brain barrier penetration for this compound class.
- Mechanistic studies focusing on downstream signaling pathways (e.g., apoptosis vs. autophagy) are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
